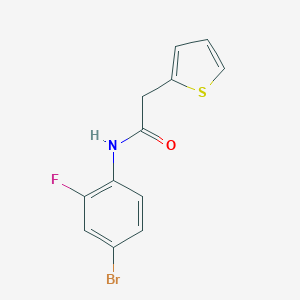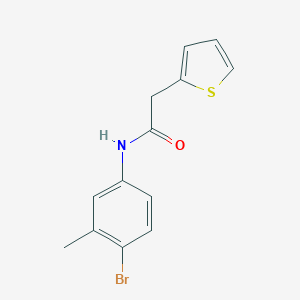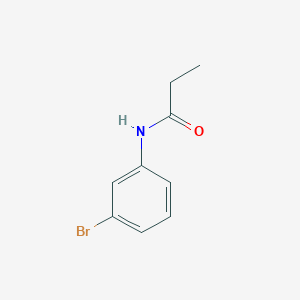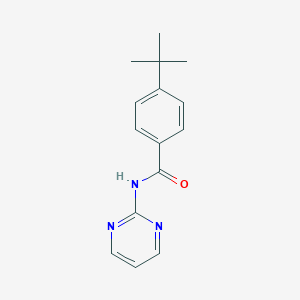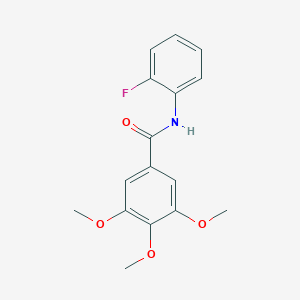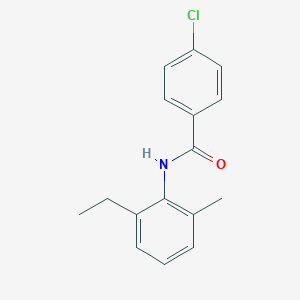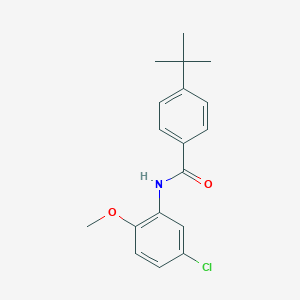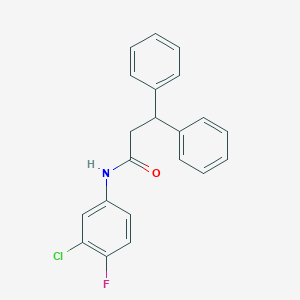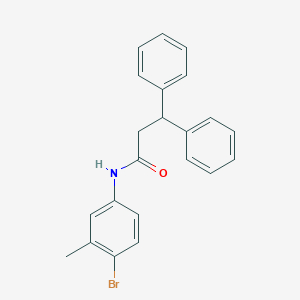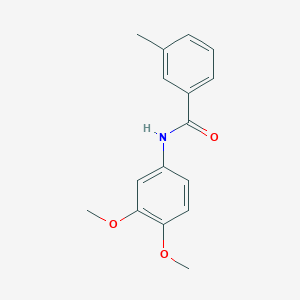
N-(3,4-dimethoxyphenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-3-methylbenzamide, also known as TDM-1, is a targeted chemotherapy drug used in the treatment of HER2-positive breast cancer. It is an antibody-drug conjugate (ADC) that combines the specificity of a monoclonal antibody with the cytotoxicity of a chemotherapy drug. TDM-1 is composed of trastuzumab, a monoclonal antibody that targets the HER2 receptor, and DM1, a potent microtubule inhibitor.
作用机制
N-(3,4-dimethoxyphenyl)-3-methylbenzamide binds to the HER2 receptor on the surface of cancer cells, leading to internalization of the drug-receptor complex. Once inside the cell, the linker molecule is cleaved, releasing DM1. DM1 binds to tubulin, a protein involved in cell division, leading to inhibition of microtubule formation and cell death.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been shown to have a favorable pharmacokinetic profile, with a longer half-life and lower toxicity compared to traditional chemotherapy agents. The drug has demonstrated potent antitumor activity in both in vitro and in vivo models of HER2-positive breast cancer. N-(3,4-dimethoxyphenyl)-3-methylbenzamide has also been shown to have a synergistic effect when combined with other HER2-targeted therapies.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-3-methylbenzamide has several advantages for use in laboratory experiments. The drug is highly specific for HER2-positive cancer cells, allowing for selective targeting and killing of cancer cells. N-(3,4-dimethoxyphenyl)-3-methylbenzamide is also stable in circulation, allowing for systemic delivery. However, N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a complex molecule that requires specialized expertise for synthesis and characterization.
未来方向
Future research on N-(3,4-dimethoxyphenyl)-3-methylbenzamide may focus on several areas. First, there is a need to identify biomarkers that can predict response to N-(3,4-dimethoxyphenyl)-3-methylbenzamide treatment. Second, there is a need to develop strategies to overcome resistance to N-(3,4-dimethoxyphenyl)-3-methylbenzamide. Third, there is a need to investigate the use of N-(3,4-dimethoxyphenyl)-3-methylbenzamide in combination with other targeted therapies. Finally, there is a need to explore the use of N-(3,4-dimethoxyphenyl)-3-methylbenzamide in other types of HER2-positive cancers, such as gastric and lung cancer.
In conclusion, N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a promising targeted chemotherapy drug for the treatment of HER2-positive breast cancer. The drug has demonstrated superior efficacy and safety compared to traditional chemotherapy agents and has been approved for clinical use. Future research on N-(3,4-dimethoxyphenyl)-3-methylbenzamide may focus on identifying biomarkers, overcoming resistance, and exploring the use of the drug in combination with other targeted therapies.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-3-methylbenzamide involves the conjugation of trastuzumab and DM1 through a linker molecule. The linker molecule is designed to be stable in circulation and release DM1 only after internalization by HER2-positive cancer cells. The synthesis of N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a complex process that requires expertise in both antibody engineering and organic chemistry.
科学研究应用
N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. The drug has demonstrated superior efficacy and safety compared to traditional chemotherapy agents. N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been approved by the FDA for the treatment of metastatic HER2-positive breast cancer that has progressed after treatment with trastuzumab and a taxane.
属性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
N-(3,4-dimethoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-5-4-6-12(9-11)16(18)17-13-7-8-14(19-2)15(10-13)20-3/h4-10H,1-3H3,(H,17,18) |
InChI 键 |
ZKFZXZMREQBOBV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




